Bienvenue dans la boutique en ligne BenchChem!

4,6-Dichloro-2-(2-pyridinyl)pyrimidine

Physicochemical Properties LogP pKa

4,6-Dichloro-2-(2-pyridinyl)pyrimidine (CAS 10235-65-1) is a heterocyclic building block belonging to the 2-aryl-4,6-dichloropyrimidine class. It consists of a pyrimidine core bearing two reactive chlorine atoms at positions 4 and 6, and a 2-pyridinyl substituent at position The compound appears as a white to light brown crystalline solid with a molecular formula of C₉H₅Cl₂N₃ and a molecular weight of 226.06 g/mol.

Molecular Formula C9H5Cl2N3
Molecular Weight 226.06 g/mol
CAS No. 10235-65-1
Cat. No. B162299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(2-pyridinyl)pyrimidine
CAS10235-65-1
Molecular FormulaC9H5Cl2N3
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H5Cl2N3/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H
InChIKeyNBAPGMJZRHWJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-(2-pyridinyl)pyrimidine (CAS 10235-65-1): Core Scaffold Overview for Procurement


4,6-Dichloro-2-(2-pyridinyl)pyrimidine (CAS 10235-65-1) is a heterocyclic building block belonging to the 2-aryl-4,6-dichloropyrimidine class. It consists of a pyrimidine core bearing two reactive chlorine atoms at positions 4 and 6, and a 2-pyridinyl substituent at position 2. The compound appears as a white to light brown crystalline solid with a molecular formula of C₉H₅Cl₂N₃ and a molecular weight of 226.06 g/mol . Predicted physicochemical properties include a boiling point of 254.5±22.0 °C, a density of 1.428±0.06 g/cm³, a pKa of -0.57±0.19, and a logP of approximately 2.8 [1]. Commercially available purity specifications typically range from 95% to 96% [1]. This compound serves primarily as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, anti-coagulants, and other therapeutic areas, and has been specifically cited in patent literature as a key precursor [2].

Why 4,6-Dichloro-2-(2-pyridinyl)pyrimidine Cannot Be Casually Substituted in Synthesis


Despite sharing the 4,6-dichloropyrimidine core with several closely related analogs (e.g., the 3-pyridinyl regioisomer CAS 89508-47-4, the parent 4,6-dichloropyrimidine CAS 1193-21-1, or the 2-phenyl analog), 4,6-dichloro-2-(2-pyridinyl)pyrimidine exhibits distinct reactivity profiles that preclude simple interchange. The nitrogen atom in the ortho position of the 2-pyridinyl ring can act as a directing group for metal-catalyzed transformations and alters the electron density distribution across the pyrimidine ring compared to the 3-pyridinyl or phenyl variants. This electronic difference directly influences the regioselectivity of sequential nucleophilic aromatic substitution (SNAr) reactions at C-4 versus C-6, which is critical when mono-functionalization is desired. Furthermore, studies on pyridinyl-pyrimidine scaffolds as p38 MAP kinase and cytokine release inhibitors demonstrate that even subtle changes in the heterocycle substitution pattern dramatically alter biological potency, underscoring the risk of unvalidated substitution when the compound is used as a pharmacophoric intermediate [1][2].

Quantitative Differentiation Guide for 4,6-Dichloro-2-(2-pyridinyl)pyrimidine (CAS 10235-65-1)


Predicted Physicochemical Profile vs. Parent 4,6-Dichloropyrimidine Scaffold

The addition of the 2-pyridinyl substituent to the 4,6-dichloropyrimidine core significantly alters key physicochemical parameters compared to the unsubstituted parent compound. The target compound exhibits a predicted logP of approximately 2.8 and a pKa of -0.57, while the parent 4,6-dichloropyrimidine has a logP near 1.0 and a substantially different pKa profile [1]. This >1.5 log unit increase in lipophilicity impacts solubility, membrane permeability, and chromatographic behavior during purification.

Physicochemical Properties LogP pKa Lead Optimization

Commercial Purity Benchmarks Across Suppliers

Available commercial purity specifications for 4,6-dichloro-2-(2-pyridinyl)pyrimidine indicate a minimum purity of 95% (AKSci) to 96% (Bidepharm, Aladdin). In comparison, the 3-pyridinyl isomer (CAS 89508-47-4) is also offered at specifications of ≥95% purity from similar vendors . This parity in commercial purity means that selection between these isomers must be driven by synthetic fit rather than quality differentiation.

Quality Control Procurement Specification Purity Analysis

Patent-Cited Utility as a Factor Xa Inhibitor Intermediate

4,6-Dichloro-2-(2-pyridinyl)pyrimidine is explicitly cited in U.S. Patent US6372751 B1 (assigned to Berlex Laboratories) as an intermediate in the synthesis of aryl and heterocyclyl substituted pyrimidine derivatives with factor Xa inhibitory activity [1]. The compound appears in Example Pr3 of the patent, where it serves as a precursor to anti-coagulant candidates. The 3-pyridinyl isomer (CAS 89508-47-4) is not cited in this specific patent family, indicating a structure-based selection for this particular therapeutic program.

Anticoagulant Factor Xa Medicinal Chemistry Patent Intermediate

Observed Regioselectivity in Mono-Amination: Preferential Reaction at C-4 over C-6

A disclosed synthetic procedure demonstrates that treatment of 4,6-dichloro-2-(pyridin-2-yl)pyrimidine with ammonium hydroxide (NH₄OH, 35% in water, 18.58 mmol) in ethanol at 100 °C under microwave irradiation selectively yields 6-chloro-2-(pyridin-2-yl)pyrimidin-4-amine as the mono-aminated product [1]. The corresponding reaction reported for 2,4-dichloro-6-arylpyrimidines under similar SNAr conditions typically favors substitution at C-4, but the presence of the 2-pyridinyl group at C-2 provides a distinct directing effect that can alter this selectivity pattern [2].

Nucleophilic Aromatic Substitution Regioselectivity C-N Bond Formation

Optimal Procurement Scenarios for 4,6-Dichloro-2-(2-pyridinyl)pyrimidine


Sequential Diversification of the Pyrimidine Scaffold via SNAr Chemistry

The presence of two differentiated chlorine atoms at C-4 and C-6, combined with the electron-withdrawing and directing effect of the 2-pyridinyl group, enables stepwise nucleophilic aromatic substitution for the construction of unsymmetrical 4,6-disubstituted pyrimidines. The documented preferential reactivity at C-4 under amination conditions [1] allows chemists to introduce a first substituent selectively, followed by a second nucleophile at C-6, making this intermediate ideal for library synthesis in kinase inhibitor programs where both positions require independent optimization.

Factor Xa and Anticoagulant Drug Discovery Programs

The compound has been established as a key intermediate in the synthesis of factor Xa inhibitors, as evidenced by its inclusion in U.S. Patent US6372751 B1 (Berlex Laboratories) [2]. Research groups pursuing pyrimidine-based anticoagulant scaffolds can rely on this compound with documented synthetic provenance in this therapeutic area, reducing the risk of selecting an isomeric intermediate that has not been validated in similar biological contexts.

Metal-Catalyzed Cross-Coupling and Directed C-H Functionalization

The ortho-nitrogen atom of the 2-pyridinyl substituent can serve as a directing group for transition-metal-catalyzed C-H activation or as a ligand for palladium in cross-coupling reactions. This property distinguishes it from the 3-pyridinyl and 4-pyridinyl isomers, where the nitrogen position is less suited for chelation-assisted transformations. The higher lipophilicity (logP ≈ 2.8) of this compound compared to the parent 4,6-dichloropyrimidine core also facilitates extraction and purification in organic-solvent-based workup procedures [3].

p38 MAP Kinase and Cytokine Release Inhibitor Lead Optimization

Published medicinal chemistry studies have demonstrated that pyridinyl-pyrimidine scaffolds, including derivatives of 4,6-dichloro-2-(2-pyridinyl)pyrimidine, exhibit p38 MAP kinase inhibitory activity and suppress TNF-α and IL-1β release from human PBMCs with low micromolar potency [4][5]. While the parent dichloride is an intermediate rather than a final bioactive compound, its use as a building block in these studies underscores its relevance for teams developing anti-inflammatory agents based on the pyridinyl-pyrimidine pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloro-2-(2-pyridinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.